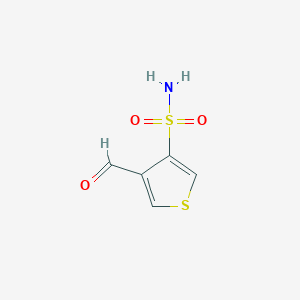

4-Formylthiophène-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Formylthiophene-3-sulfonamide is an organosulfur compound featuring a thiophene ring substituted with a formyl group at the 4-position and a sulfonamide group at the 3-position

Applications De Recherche Scientifique

4-Formylthiophene-3-sulfonamide has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

4-Formylthiophene-3-sulfonamide (FTSA) is a sulfonamide compound . Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Mode of Action

FTSA, like other sulfonamides, acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by FTSA is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, FTSA prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . As folic acid is necessary for the synthesis of nucleotides, its depletion leads to a halt in DNA replication and cell division .

Pharmacokinetics

Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action is inhibited by pus .

Result of Action

The primary result of FTSA’s action is the inhibition of bacterial growth and multiplication . By disrupting folic acid synthesis, FTSA prevents bacteria from replicating their DNA and dividing, effectively halting their growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of FTSA. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, environmental concentrations of sulfonamides can alter bacterial structure and induce deformities in freshwater biofilm communities . The residues of sulfonamides in the aquatic environment can also pose serious threats to ecosystems and human health .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the direct sulfonamidation of thiophene derivatives using sulfonyl chlorides and amines under mild conditions . The formyl group can then be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3 .

Industrial Production Methods: Industrial production methods for 4-Formylthiophene-3-sulfonamide may involve large-scale sulfonamidation and formylation processes, optimized for high yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Formylthiophene-3-sulfonamide undergoes various chemical reactions, including:

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed:

Oxidation: 4-Carboxythiophene-3-sulfonamide.

Reduction: 4-Hydroxymethylthiophene-3-sulfonamide.

Substitution: Various substituted thiophene sulfonamides depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

4-Formylphenylboronic Acid: Similar in having a formyl group but differs in the presence of a boronic acid group instead of a sulfonamide group.

4-Formylthiophene-2-sulfonamide: Similar structure but with the sulfonamide group at the 2-position instead of the 3-position.

Uniqueness: 4-Formylthiophene-3-sulfonamide is unique due to the specific positioning of the formyl and sulfonamide groups on the thiophene ring, which imparts distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Propriétés

IUPAC Name |

4-formylthiophene-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S2/c6-11(8,9)5-3-10-2-4(5)1-7/h1-3H,(H2,6,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSLKRYAMRSPQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)S(=O)(=O)N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-(2-methoxyethyl)urea](/img/structure/B2373306.png)

![1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane](/img/structure/B2373307.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2373315.png)